molecular formula C4H4N2S B073435 2-Mercaptopyrimidine CAS No. 1450-85-7

2-Mercaptopyrimidine

Cat. No.: B073435
CAS No.: 1450-85-7
M. Wt: 112.16 g/mol
InChI Key: HBCQSNAFLVXVAY-UHFFFAOYSA-N
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Description

2-Mercaptopyrimidine, also known as pyrimidine-2-thiol, is an organosulfur compound with the molecular formula C₄H₄N₂S. It is a derivative of pyrimidine, characterized by the presence of a thiol group (-SH) attached to the second carbon of the pyrimidine ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 112.15 g/mol .

Mechanism of Action

Target of Action

2-Mercaptopyrimidine (2-Pyrimidinethiol) is an organosulfur compound that primarily targets metal ions . It serves as a ligand in metal complexes , indicating that it can bind to metal ions and influence their activity.

Mode of Action

The interaction of this compound with its targets involves the formation of complexes with metal ions . This interaction is facilitated by the electron donor atoms present in the compound, as metal ions are electron acceptor species . The specific mode of action can vary depending on the charge of the metal ion .

Biochemical Pathways

It has been used to study the highly selective palladium catalyzed kinetic resolutions of the racemic cyclic allylic carbonates and racemic acyclic allylic carbonates . It has also been used to study the photodegradation of 2-pyrimidinethiol in aerated aqueous solution using zinc oxide .

Pharmacokinetics

The compound’s molecular weight of 112153 may influence its bioavailability and distribution within the body.

Result of Action

It has been found that the compound promotes the peroxidation of oleic acid when it forms complexes with organotin(iv) . This suggests that it may have a role in lipid metabolism.

Action Environment

The action of this compound can be influenced by environmental factors such as pH . The structure of this compound is affected by pH, with the thione form being the dominant species in water . The interaction between metal ions and this compound can also vary depending on the charge of the metal ion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptopyrimidine can be synthesized through various methods. One common method involves the reaction of thiourea with 1,1,3,3-tetraethoxypropane in the presence of hydrochloric acid. The reaction mixture is boiled, and the product is precipitated, washed, and dried to obtain this compound hydrochloride. This intermediate is then treated with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea and 2-chloropyrimidine as starting materials. The reaction is typically carried out in an ethanol solution with aqueous ammonia, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Mercaptopyrimidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility in both chemical and biological applications sets it apart from similar compounds .

Properties

IUPAC Name

1H-pyrimidine-2-thione
Source PubChem
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InChI

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCQSNAFLVXVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
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DSSTOX Substance ID

DTXSID6049220
Record name Pyrimidine-2-thiol
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Molecular Weight

112.16 g/mol
Source PubChem
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CAS No.

1450-85-7, 53745-18-9
Record name 2-Mercaptopyrimidine
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Record name Pyrimidine-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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